methyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-7-oxo-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL]BENZOATE is a complex organic compound that features a unique structure combining benzothiazole and pyrazolo-thiazepine moieties
Preparation Methods
The synthesis of METHYL 4-[1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL]BENZOATE involves multiple steps, typically starting with the preparation of the benzothiazole and pyrazolo-thiazepine intermediates. The benzothiazole moiety can be synthesized via the condensation of 2-aminobenzenethiol with aldehydes or ketones . The pyrazolo-thiazepine ring system can be formed through cyclization reactions involving appropriate precursors under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Chelation: The benzothiazole moiety can form chelates with metal ions, which can be exploited in various applications.
Scientific Research Applications
METHYL 4-[1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or electroluminescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit various enzymes, while the pyrazolo-thiazepine structure may interact with different biological pathways . These interactions can lead to the modulation of biological processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazolo-thiazepine analogs. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
Benzothiazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Pyrazolo-Thiazepine Analogs: These analogs may exhibit different pharmacological profiles depending on their specific substitutions and functional groups.
METHYL 4-[1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL]BENZOATE stands out due to its unique combination of these two moieties, potentially offering a broader range of biological activities and applications.
Properties
Molecular Formula |
C23H20N4O4S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
methyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-7-oxo-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-4-yl]benzoate |
InChI |
InChI=1S/C23H20N4O4S2/c1-12-19-20(13-4-6-14(7-5-13)22(29)31-3)32-11-18(28)25-21(19)27(26-12)23-24-16-9-8-15(30-2)10-17(16)33-23/h4-10,20H,11H2,1-3H3,(H,25,28) |
InChI Key |
IBAHTIXBQFAHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)C(=O)OC)C4=NC5=C(S4)C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.